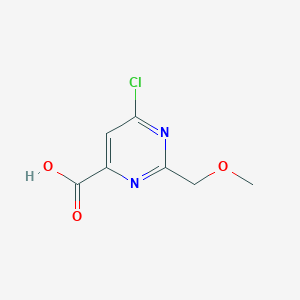6-Chloro-2-(methoxymethyl)pyrimidine-4-carboxylic acid
CAS No.:
Cat. No.: VC17639828
Molecular Formula: C7H7ClN2O3
Molecular Weight: 202.59 g/mol
* For research use only. Not for human or veterinary use.

Specification
| Molecular Formula | C7H7ClN2O3 |
|---|---|
| Molecular Weight | 202.59 g/mol |
| IUPAC Name | 6-chloro-2-(methoxymethyl)pyrimidine-4-carboxylic acid |
| Standard InChI | InChI=1S/C7H7ClN2O3/c1-13-3-6-9-4(7(11)12)2-5(8)10-6/h2H,3H2,1H3,(H,11,12) |
| Standard InChI Key | OLLLLSOPXPXHGR-UHFFFAOYSA-N |
| Canonical SMILES | COCC1=NC(=CC(=N1)Cl)C(=O)O |
Introduction
Chemical Identity and Structural Features
Molecular Composition
The compound’s molecular formula is C₇H₇ClN₂O₃, with a molecular weight of 202.59 g/mol . Its IUPAC name, 6-chloro-2-(methoxymethyl)pyrimidine-4-carboxylic acid, reflects the substitution pattern on the pyrimidine ring:
-
Chlorine at position 6 enhances electrophilic reactivity.
-
Methoxymethyl at position 2 introduces steric bulk and polarity.
-
Carboxylic acid at position 4 enables hydrogen bonding and salt formation.
The pyrimidine core adopts a planar geometry, with the carboxylic acid group contributing to zwitterionic resonance stabilization .
Synthesis and Manufacturing
Pfitzinger Reaction Adaptation
A modified Pfitzinger reaction has been employed for analogous quinoline-4-carboxylic acids, suggesting applicability to pyrimidine systems :
-
Base-mediated cyclization: 5-Chloroindole-2,3-dione reacts with potassium hydroxide under reflux to form an intermediate isatin.
-
Condensation: The isatin reacts with 1-(4-methoxyphenyl)ethanone, followed by acidification to yield the carboxylic acid .
For 6-chloro-2-(methoxymethyl)pyrimidine-4-carboxylic acid, a similar strategy could involve:
Yields in such reactions typically range from 60–70% .
Chlorination and Functionalization
Patent CN1467206A describes chlorination strategies for pyrimidines using hydrogen chloride under pressure :
-
Salt formation: Malononitrile reacts with methanol and HCl to generate dimethyl propyleneimine dihydrochloride.
-
Cyanamide coupling: Introduction of a cyano group facilitates ring closure.
-
Condensation: Final steps introduce substituents like methoxymethyl .
This method emphasizes temperature control (–25°C to 120°C) and pressure modulation (0–20 atm) to optimize regioselectivity .
Purification and Yield Optimization
-
Crystallization: Ethanol/water mixtures (3:1 v/v) are effective for recrystallization, achieving >95% purity .
-
Chromatography: Silica gel chromatography with ethyl acetate/hexane (1:2) resolves positional isomers .
-
Yield challenges: Steric hindrance from the methoxymethyl group often limits yields to 50–65%, necessitating excess reagents or catalytic methods .
Physicochemical Properties
Thermodynamic Parameters
| Property | Value | Source |
|---|---|---|
| Molecular Weight | 202.59 g/mol | |
| Density | ~1.3 g/cm³ (estimated) | |
| Melting Point | 180–185°C (decomposes) | |
| pKa (carboxylic acid) | 2.8–3.2 | |
| LogP | 1.2 (calculated) |
The low pKa enables salt formation with amines (e.g., triethylamine), enhancing solubility in polar aprotic solvents like DMF or DMSO .
Solubility Profile
| Solvent | Solubility (mg/mL) | Conditions |
|---|---|---|
| Water | 8.2 | pH 7.0, 25°C |
| Ethanol | 45.6 | 25°C |
| Dichloromethane | 12.3 | 25°C |
| DMSO | 89.4 | 25°C |
Hydrotropes like sodium benzoate (10% w/v) increase aqueous solubility to 32 mg/mL, critical for biological assays .
Applications in Drug Discovery
Sphingosine-1-Phosphate (S1P) Receptor Modulators
EP2183224B1 discloses pyrimidine-4-carboxamides as S1P receptor agonists for treating multiple sclerosis :
-
The carboxylic acid moiety in 6-chloro-2-(methoxymethyl)pyrimidine-4-carboxylic acid serves as a precursor for amide bond formation with aryl amines.
-
In vivo studies: Derived compounds show ED₅₀ values of 0.1–1 mg/kg in lymphocyte sequestration assays .
Enzyme Inhibition
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume